Cas no 2229203-99-8 (2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine)

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine is a fluorinated cyclopropylamine derivative with potential applications in medicinal chemistry and pharmaceutical research. The presence of difluorocyclopropane and fluoro-methoxyaryl groups enhances its metabolic stability and binding affinity, making it a valuable intermediate for bioactive compound synthesis. Its unique structure offers opportunities for further functionalization, enabling the development of novel small-molecule therapeutics. The fluorine substituents contribute to improved lipophilicity and bioavailability, while the cyclopropyl ring provides conformational rigidity, which may enhance selectivity in target interactions. This compound is particularly relevant in the design of CNS-active agents or enzyme inhibitors due to its balanced physicochemical properties. Proper handling under inert conditions is recommended due to its amine functionality.
2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine structure
2229203-99-8 structure
商品名:2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine
CAS番号:2229203-99-8
MF:C11H12F3NO
メガワット:231.214293479919
CID:6428628
PubChem ID:165853909

2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine
    • EN300-1947698
    • 2229203-99-8
    • [2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine
    • インチ: 1S/C11H12F3NO/c1-16-9-3-2-7(4-8(9)12)10(6-15)5-11(10,13)14/h2-4H,5-6,15H2,1H3
    • InChIKey: MXDOTQYHSJGAOK-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC1(C1C=CC(=C(C=1)F)OC)CN)F

計算された属性

  • せいみつぶんしりょう: 231.08709849g/mol
  • どういたいしつりょう: 231.08709849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 274
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 35.2Ų

2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1947698-2.5g
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine
2229203-99-8
2.5g
$2631.0 2023-09-17
Enamine
EN300-1947698-0.05g
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine
2229203-99-8
0.05g
$1129.0 2023-09-17
Enamine
EN300-1947698-0.25g
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine
2229203-99-8
0.25g
$1235.0 2023-09-17
Enamine
EN300-1947698-1g
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine
2229203-99-8
1g
$1343.0 2023-09-17
Enamine
EN300-1947698-5g
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine
2229203-99-8
5g
$3894.0 2023-09-17
Enamine
EN300-1947698-0.1g
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine
2229203-99-8
0.1g
$1183.0 2023-09-17
Enamine
EN300-1947698-1.0g
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine
2229203-99-8
1g
$1343.0 2023-05-27
Enamine
EN300-1947698-0.5g
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine
2229203-99-8
0.5g
$1289.0 2023-09-17
Enamine
EN300-1947698-10.0g
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine
2229203-99-8
10g
$5774.0 2023-05-27
Enamine
EN300-1947698-5.0g
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine
2229203-99-8
5g
$3894.0 2023-05-27

2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine 関連文献

2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamineに関する追加情報

Introduction to 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine (CAS No. 2229203-99-8)

2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine, identified by the CAS number 2229203-99-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, including fluoro-substituted aromatic rings and a cyclopropylmethylamine moiety. The presence of fluorine atoms and methoxy groups introduces specific electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery and development.

The structural framework of 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine consists of a cyclopropyl ring connected to an amine group, with the aromatic ring bearing both fluoro and methoxy substituents. This configuration is particularly intriguing due to the potential interactions between these functional groups, which can influence the compound's biological activity and pharmacokinetic properties. The fluoro-substituents, in particular, are well-known for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacological effects.

In recent years, there has been a growing interest in the development of fluorinated compounds for medicinal applications. The fluorine atom's ability to affect molecular properties such as lipophilicity, polarizability, and electronic distribution has made it a valuable tool in medicinal chemistry. For instance, fluoroaromatic compounds have been extensively studied for their potential in oncology, central nervous system (CNS) disorders, and anti-inflammatory therapies. The compound 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine represents an innovative approach to leveraging these properties for therapeutic purposes.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The cyclopropylmethylamine group provides a versatile scaffold that can be modified through various chemical transformations to create novel derivatives with enhanced biological activity. Additionally, the presence of both fluoro and methoxy groups allows for fine-tuning of the molecule's interactions with biological targets. This flexibility makes 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine an attractive candidate for structure-based drug design.

Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications can impact biological activity. Molecular modeling studies have shown that the fluoro substituents in 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine can interact favorably with specific amino acid residues in protein targets, leading to improved binding affinity. These insights have guided the design of more potent and selective drug candidates. Moreover, the methoxy group has been found to play a crucial role in modulating the compound's pharmacokinetic profile by influencing its solubility and metabolic stability.

The synthesis of 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine presents unique challenges due to its complex structural features. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the desired aromatic ring system. Additionally, fluorination methods have been refined to introduce fluorine atoms at specific positions with high selectivity.

The biological evaluation of 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine has revealed promising preliminary results. In vitro studies have indicated that this compound exhibits moderate activity against certain enzymatic targets relevant to therapeutic intervention. These findings suggest that further optimization could lead to the development of novel drugs with improved efficacy and reduced side effects. Moreover, animal models have provided valuable insights into the compound's pharmacokinetic behavior and safety profile.

The future prospects for 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine are exciting given its unique structural features and potential therapeutic applications. Ongoing research aims to explore its efficacy in treating various diseases by targeting specific biological pathways. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into clinical applications. As our understanding of molecular interactions continues to evolve, compounds like 2229203-99-8 will play a pivotal role in shaping the future of drug discovery.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.